peroxisomal membrane protein 35
Description
Properties
CAS No. |
135847-86-8 |
|---|---|
Molecular Formula |
C5H7N3OS |
Synonyms |
peroxisomal membrane protein 35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Peroxisomal Membrane Proteins
The peroxisomal membrane hosts a diverse array of proteins with specialized roles. Below is a comparative analysis of PMP35/PEX3 with other key peroxisomal membrane proteins, including structural, functional, and disease-related insights.
Table 1: Comparative Analysis of PMP35/PEX3 and Related Proteins
Key Findings and Contrasts
Functional Specialization :
- PMP35/PEX3 is indispensable for PMP insertion, acting as a membrane receptor for the PEX19-PMP complex . In contrast, PEX14 facilitates matrix protein import by forming a docking complex with PEX5, which directs cargo proteins into the peroxisomal lumen .
- PMP70 (ABCD3) , an ATP-binding cassette transporter, enables the transport of long-chain fatty acids into peroxisomes for β-oxidation, a function distinct from PMP35/PEX3’s role in membrane biogenesis .
Structural Diversity :
- PEX11β contains an amphipathic helix at its N-terminus, which inserts into the lipid bilayer to induce membrane curvature and drive peroxisome elongation . PMP35/PEX3 lacks such motifs but relies on lipid interactions to destabilize the membrane for PMP insertion .
- PEX14 adopts a type I membrane topology with cytosolic domains that recruit PEX5, whereas PMP35/PEX3 has a single transmembrane domain and a cytosolic-facing C-terminal region .
Disease Associations: Mutations in PMP35/PEX3 and PEX14 cause severe PBDs due to disrupted PMP or matrix protein import, respectively . PMP70 defects are linked to adrenoleukodystrophy (ALD), a metabolic disorder characterized by impaired fatty acid oxidation .
Mechanistic Overlaps :
- Both PMP35/PEX3 and PEX14 interact with membrane lipids to regulate protein import. PEX14’s lipid binding may shield its PEX5-binding site until cargo is present, while PMP35/PEX3 uses lipid interactions to destabilize the membrane for PMP insertion .
- PEX11β and PMP70 require oligomerization for function, but their structural drivers differ: PEX11β uses helical motifs, whereas PMP70 relies on ATP-binding domains .
Contradictions and Unresolved Questions
- PEX3-Lipid Interactions : While in vitro studies suggest PEX3 binds peroxisomal membrane-like lipids to facilitate PMP insertion, PEX19 competes with lipids for PEX3 binding, implying a regulatory switch mechanism . Further studies are needed to resolve how lipid and chaperone interactions are temporally coordinated.
- PXMP4 Function : Despite its role in cancer, PXMP4’s physiological function in peroxisomes remains unclear. Its absence from classical peroxisomal pathways suggests unexplored roles in signaling or metabolite transport .
Q & A
Q. What are the structural and functional characteristics of PMP35 (PEX2), and how do they contribute to peroxisome biogenesis?
PMP35, encoded by the PEX2 gene, is a 35-kDa integral peroxisomal membrane protein with a zinc finger domain critical for its role in peroxisome assembly. Structural studies reveal it belongs to the RING finger protein family, functioning as an E3 ubiquitin ligase involved in recycling the peroxisomal matrix protein receptor PEX5 . Topology mapping shows PMP35 spans the membrane multiple times, with its C-terminal RING domain facing the cytosol, enabling interaction with components of the peroxisomal translocon . Mutations in PEX2 disrupt peroxisomal matrix protein import, leading to peroxisome biogenesis disorders like Zellweger syndrome .
Q. What experimental methodologies are used to study PMP35 localization and function in peroxisomes?
Key approaches include:
- Subcellular fractionation : Density gradient centrifugation combined with free-flow electrophoresis to isolate peroxisomes from mitochondria, followed by immunoblotting with anti-PEX2 antibodies .
- In vitro import assays : Incubation of radiolabeled PMP35 with isolated peroxisomes to study ATP-independent membrane insertion, validated by protease protection assays .
- Fluorescence microscopy : Chimeric GFP-PEX2 constructs to track peroxisomal membrane dynamics in live cells .
Q. How do mutations in PMP35 (PEX2) contribute to peroxisomal biogenesis disorders?
PEX2 mutations impair peroxisome assembly by disrupting the peroxisomal translocon, leading to defective matrix protein import. For example, nonsense mutations truncate the RING domain, abolishing PEX5 recycling and causing accumulation of ubiquitinated PEX5 on the peroxisomal membrane . Clinical studies link these defects to elevated very-long-chain fatty acids (VLCFAs) and defective plasmalogen synthesis, hallmarks of Zellweger syndrome .
Advanced Research Questions
Q. What mechanisms govern the insertion of PMP35 into the peroxisomal membrane, and how do they differ from matrix protein import?
PMP35 insertion is ATP-independent and mediated by cytosolic chaperones like PEX19, which binds to its N-terminal targeting signal . Unlike matrix proteins requiring PEX5/PEX7 receptors, PMP35 relies on direct interaction with PEX3, a peroxisomal membrane docking factor . Protease pretreatment experiments show that PMP35 insertion requires a proteinaceous receptor on the peroxisomal membrane, distinct from the ATP-dependent translocon used for matrix proteins .
Q. How can conflicting data on PMP35 oligomerization and import kinetics be resolved?
Discrepancies arise from differing experimental models (e.g., in vitro vs. in vivo systems). For example, in vitro studies suggest PMP35 inserts as a monomer , while yeast two-hybrid (Y2H) data indicate oligomerization via its transmembrane domains . To reconcile this, researchers employ crosslinking-mass spectrometry to map interactions in native membranes and single-molecule tracking to monitor oligomerization dynamics in live cells .
Q. What role does PMP35 play in the peroxisomal translocon network?
PMP35 interacts with the docking complex (PEX13, PEX14) and translocon components (PEX5, PEX10) to facilitate matrix protein import. Quantitative proteomics in Arabidopsis peroxisomes identified PMP35 as part of a core membrane complex enriched in β-oxidation enzymes, suggesting metabolic coordination . CRISPR-mediated PEX2 knockout models reveal disrupted translocon assembly, with mislocalized PEX5 and peroxisomal membrane remnants .
Q. How can computational biology enhance understanding of PMP35 evolution and interaction networks?
Phylogenetic analysis of PEX2 orthologs shows high conservation across eukaryotes, with adaptive divergence in its transmembrane domains . Machine learning tools like STRING-DB predict PMP35 interaction partners (e.g., PEX3, PEX19) validated by co-immunoprecipitation (Co-IP) . Network modeling further links PMP35 to peroxisome-ER metabolic crosstalk via ACBD5-VAP tethering .
Q. What advanced techniques resolve PMP35’s role in peroxisomal trafficking and distribution?
- Live-cell imaging : Super-resolution microscopy tracks PMP35 dynamics during peroxisome fission, revealing colocalization with dynamin-like proteins .
- CRISPR-Cas9 screens : Identify PMP35-dependent regulators of peroxisome motility, such as microtubule motors (dynein, kinesin) .
- Metabolic flux analysis : Quantifies VLCFA β-oxidation defects in PEX2-mutant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
